molecular formula C8H6Cl2F2O2 B1460212 3,6-Dichloro-2-(difluoromethoxy)anisole CAS No. 1806296-34-3

3,6-Dichloro-2-(difluoromethoxy)anisole

Cat. No. B1460212
CAS RN: 1806296-34-3
M. Wt: 243.03 g/mol
InChI Key: UITCEASAIJKDTM-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-(difluoromethoxy)anisole (DCFA) is an organic compound with a wide range of applications in the medical and scientific fields. DCFA is a synthetic compound that can be used for various purposes, such as in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as an intermediate in the manufacture of other compounds. DCFA has been studied extensively for its unique properties and its ability to be used in various applications.

Scientific Research Applications

3,6-Dichloro-2-(difluoromethoxy)anisole has been used extensively in scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and anti-cancer drugs. It has also been used as a reagent in organic synthesis, and as an intermediate in the manufacture of other compounds. In addition, this compound has been studied for its unique properties, such as its ability to act as a catalyst in organic reactions, and its ability to act as a chelating agent.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-(difluoromethoxy)anisole is not fully understood. However, it is believed that this compound acts as a Lewis acid, meaning that it can donate electrons to other molecules. This property allows it to act as a catalyst in organic reactions, and as a chelating agent. In addition, this compound has been found to be a potent inhibitor of several enzymes, including cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to be a potent inhibitor of cyclooxygenase and lipoxygenase, which are enzymes involved in the production of prostaglandins and leukotrienes, respectively. In addition, this compound has been found to inhibit the activity of several other enzymes, including glutathione S-transferase and acetylcholinesterase.

Advantages and Limitations for Lab Experiments

3,6-Dichloro-2-(difluoromethoxy)anisole has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is stable in a variety of conditions, and it can be used as a reagent in organic synthesis. However, there are some limitations to its use in lab experiments. This compound is a strong Lewis acid, and it can react with other compounds in the reaction mixture, leading to unwanted side reactions. In addition, the yield of the reaction can be low, and the reaction can be slow.

Future Directions

The future of 3,6-Dichloro-2-(difluoromethoxy)anisole is promising. As scientists continue to study the compound, they will likely discover new applications for it. For example, this compound could be used in the synthesis of new pharmaceuticals, or as an intermediate in the manufacture of other compounds. In addition, this compound could be used as a catalyst in organic reactions, or as a chelating agent. Finally, this compound could be used to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase.

properties

IUPAC Name

1,4-dichloro-2-(difluoromethoxy)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O2/c1-13-6-4(9)2-3-5(10)7(6)14-8(11)12/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITCEASAIJKDTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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